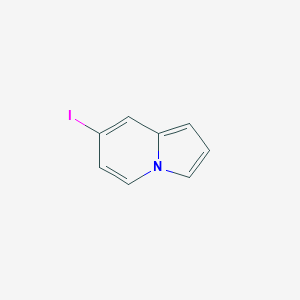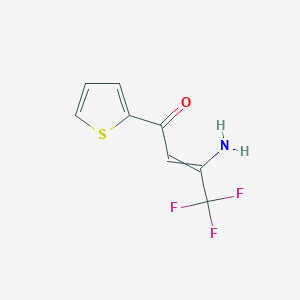
4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine, resulting in the formation of the desired pyrazole derivative . The reaction conditions are generally mild, and the yields are often high.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated flash chromatography and other purification techniques ensures the high purity of the final product .
化学反应分析
Types of Reactions: 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trityl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features but different substituents.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a chloropyridinyl group, offering different chemical properties.
Uniqueness: 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of bromine and trityl groups
属性
分子式 |
C23H17BrN2O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
4-bromo-2-tritylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-16-25-26(21(20)22(27)28)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,27,28) |
InChI 键 |
WYHPPYQPDXDRSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=C(C=N4)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



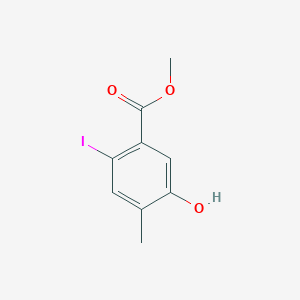
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
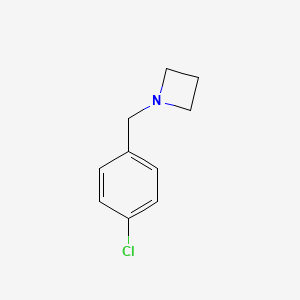
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

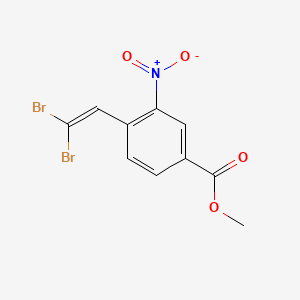

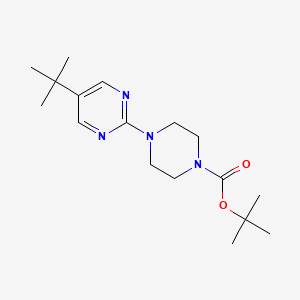
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
